molecular formula C19H19N5O B2706998 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine CAS No. 1421526-72-8

1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine

Cat. No.: B2706998
CAS No.: 1421526-72-8
M. Wt: 333.395
InChI Key: PECOFYHDMXOTOP-UHFFFAOYSA-N
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Description

The compound 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a pyridine ring, and a phenylpiperazine moiety, making it a versatile candidate for research in medicinal chemistry and pharmacology.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme functions or receptor binding .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable asset in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Mechanism of Action

The mechanism of action of 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyridine, and phenylpiperazine derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture .

Uniqueness

What sets 1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-15-17(7-9-20-18)24-10-4-8-21-24)23-13-11-22(12-14-23)16-5-2-1-3-6-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECOFYHDMXOTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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